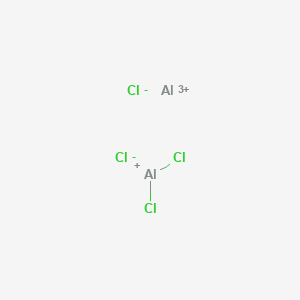
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI) is an inorganic compound with the chemical formula AlCl2. It is a derivative of aluminum chloride, which is commonly used in various chemical applications. This compound is known for its reactivity and is often utilized in both laboratory and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum chloride (AlCl2) can be synthesized through the reaction of aluminum with chlorine gas. This reaction is highly exothermic and typically occurs at elevated temperatures. The general reaction is: [ 2Al + 3Cl_2 \rightarrow 2AlCl_3 ]
Industrial Production Methods: In industrial settings, aluminum chloride is produced by the exothermic reaction of aluminum metal with chlorine or hydrogen chloride at temperatures between 650 and 750°C . Another method involves the single displacement reaction between copper (II) chloride and aluminum .
化学反応の分析
Types of Reactions: Aluminum chloride (AlCl2) undergoes various types of chemical reactions, including:
Oxidation: Aluminum chloride can be oxidized to form aluminum oxide.
Reduction: It can be reduced to aluminum metal.
Substitution: It participates in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Typically involves a reducing agent like hydrogen or a metal.
Substitution: Often uses organic compounds and catalysts like Lewis acids.
Major Products:
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: Various organic aluminum compounds
科学的研究の応用
Aluminum chloride (AlCl2) is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Friedel-Crafts reaction, which is used to synthesize aromatic compounds.
Biology: It is used in the preparation of certain biological samples.
Medicine: It is utilized in antiperspirants and as a hemostatic agent.
Industry: It is employed in the production of aluminum metal and other aluminum compounds.
作用機序
The mechanism by which aluminum chloride exerts its effects involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In antiperspirants, aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output .
類似化合物との比較
- Aluminum fluoride (AlF3)
- Aluminum bromide (AlBr3)
- Aluminum iodide (AlI3)
Comparison:
- Aluminum fluoride (AlF3): Less reactive compared to aluminum chloride and used primarily in the production of aluminum.
- Aluminum bromide (AlBr3): More reactive than aluminum chloride and used in organic synthesis.
- Aluminum iodide (AlI3): Highly reactive and used in specialized chemical reactions.
Aluminum chloride (AlCl2) stands out due to its balanced reactivity and wide range of applications in both organic and inorganic chemistry .
特性
分子式 |
Al2Cl4+2 |
|---|---|
分子量 |
195.8 g/mol |
IUPAC名 |
aluminum;dichloroalumanylium;dichloride |
InChI |
InChI=1S/2Al.4ClH/h;;4*1H/q2*+3;;;;/p-4 |
InChIキー |
KHDXPELJNPRACO-UHFFFAOYSA-J |
正規SMILES |
[Al+3].[Al+](Cl)Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


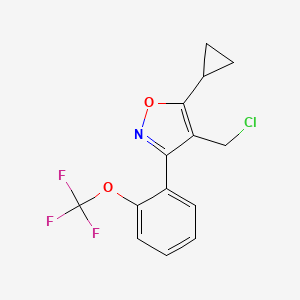
![6,8-Difluoro-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B15131327.png)
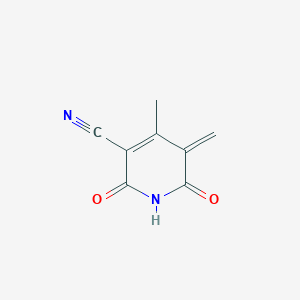
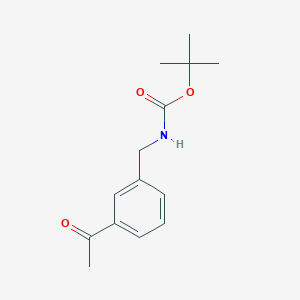
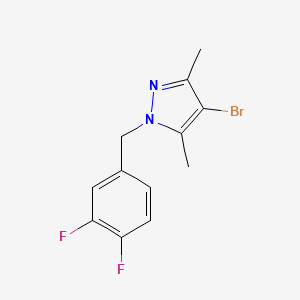
![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
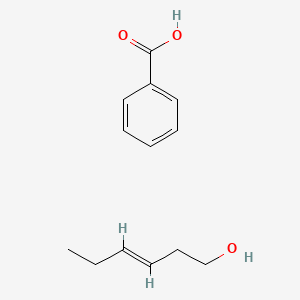

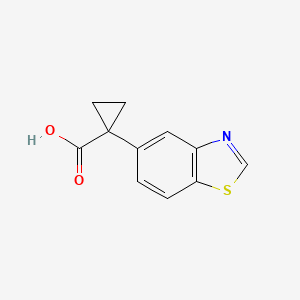
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)

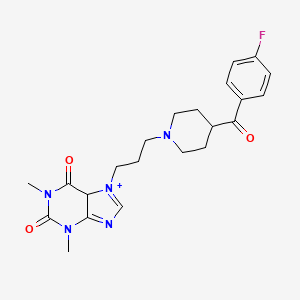
![tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
